An In-Depth Technical Guide to the Chemical Properties of Dotriacontane-d66
An In-Depth Technical Guide to the Chemical Properties of Dotriacontane-d66
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontane-d66, the perdeuterated isotopologue of n-dotriacontane, is a valuable tool in various scientific disciplines, particularly in analytical chemistry where it serves as an internal standard for mass spectrometry-based quantification. Its chemical and physical properties, which are subtly yet significantly different from its non-deuterated counterpart, are crucial for its effective application. This technical guide provides a comprehensive overview of the chemical properties of Dotriacontane-d66, including its physical characteristics, stability, and detailed experimental protocols for its use.
Chemical and Physical Properties
Dotriacontane-d66 is a saturated hydrocarbon with all 66 hydrogen atoms replaced by deuterium. This isotopic substitution leads to a higher molecular weight compared to the natural compound and influences its physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂D₆₆ | [1] |
| Molecular Weight | 517.27 g/mol | [1] |
| CAS Number | 62369-68-0 | [1] |
| Appearance | Solid, glistening flakes, white to light grey | [2] |
| Melting Point | 64-66 °C | |
| Boiling Point | ~467 °C (estimate based on non-deuterated form) | [3] |
| Solubility | Soluble in isooctane, chloroform, and hexanes. | |
| Isotopic Enrichment | ≥98 atom % D | [4] |
Stability and Storage
Dotriacontane-d66 is a stable compound under recommended storage conditions.[5] Due to the kinetic isotope effect, the C-D bonds in Dotriacontane-d66 are stronger than the C-H bonds in its non-deuterated counterpart, leading to enhanced stability against chemical degradation.
Recommended Storage: Store at room temperature in a well-sealed container.[5]
Long-term Stability: The compound is stable for at least three years when stored under the recommended conditions.[5]
Chemical Reactivity
As a saturated alkane, Dotriacontane-d66 is generally considered to be chemically inert under normal conditions.[6] It does not react with most acids, bases, oxidizing agents, or reducing agents.[6] Its primary reactions are combustion and halogenation under specific conditions, such as high temperatures or the presence of UV light.[7][8][9][10] The deuteration of the molecule further reduces its reactivity due to the higher bond dissociation energy of C-D versus C-H bonds.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Cuticular Hydrocarbon Profiling
Dotriacontane-d66 is frequently used as an internal standard in the quantitative analysis of cuticular hydrocarbons in insects. The following is a detailed protocol adapted from studies on socially parasitic ants.
Objective: To quantify the absolute amounts of cuticular hydrocarbons.
Materials:
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Dotriacontane-d66 solution (16 mg/mL in hexane (B92381) for chromatography)
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Hexane (for chromatography)
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n-Docosane (internal standard for calibration curve, 1 mg/100 mL in hexane)
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C7-C40 saturated alkanes standard mixture (1000 µg/mL of each component in hexane)
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Sample containing cuticular hydrocarbons dissolved in hexane
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Autosampler vials with Polyspring inserts
Procedure:
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Preparation of Internal Standard Stock Solution: Dissolve 16 mg of Dotriacontane-d66 in 1 mL of hexane to prepare a 16 mg/mL stock solution.
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Preparation of Calibration Standards:
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Prepare a series of dilutions of the C7-C40 saturated alkanes standard mixture in hexane to create calibration standards of known concentrations (e.g., 0.5, 1, 2, 5, and 10 ng/µL).
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Add a fixed amount of the n-docosane internal standard solution to each calibration standard.
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-
Sample Preparation:
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To the sample vial containing the extracted cuticular hydrocarbons in hexane, add a precise volume of the Dotriacontane-d66 stock solution.
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-
GC-MS Analysis:
-
Inject the prepared samples and calibration standards into the GC-MS system.
-
Suggested GC Conditions (can be optimized):
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Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes
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Ramp 1: 20 °C/min to 200 °C
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Ramp 2: 5 °C/min to 320 °C, hold for 10 minutes
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-
-
Suggested MS Conditions (can be optimized):
-
Ion Source Temperature: 230 °C
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Electron Ionization (EI): 70 eV
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Scan Range: m/z 50-600
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-
-
Data Analysis:
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Identify the peaks corresponding to the individual cuticular hydrocarbons and the Dotriacontane-d66 internal standard based on their retention times and mass spectra.
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Integrate the peak areas of all identified compounds.
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Create a calibration curve for each analyte by plotting the ratio of the analyte peak area to the n-docosane peak area against the analyte concentration for the calibration standards.
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Calculate the concentration of each cuticular hydrocarbon in the sample by using the calibration curve and the ratio of its peak area to the peak area of the Dotriacontane-d66 internal standard.
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Visualizations
Experimental Workflow for GC-MS Quantification
Caption: Workflow for the quantification of cuticular hydrocarbons using Dotriacontane-d66 as an internal standard.
Safety Information
According to the Safety Data Sheet (SDS), Dotriacontane-d66 is not classified as a hazardous substance. However, it is recommended to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of fire, use water spray, carbon dioxide, dry chemical powder, or appropriate foam.
Conclusion
Dotriacontane-d66 is a highly stable and chemically inert compound that is an excellent choice as an internal standard for quantitative analysis by GC-MS, particularly for long-chain alkanes. Its well-defined chemical and physical properties, coupled with its commercial availability in high isotopic purity, make it an indispensable tool for researchers in various fields. The detailed experimental protocol provided in this guide offers a practical starting point for its application in the quantification of complex hydrocarbon mixtures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 117690250 [thermofisher.com]
- 3. Dotriacontane | C32H66 | CID 11008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. researchgate.net [researchgate.net]
- 6. 20.6 Reactions of Alkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. The Reactions of Alkanes, [chemed.chem.purdue.edu]
- 8. Alkane Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
